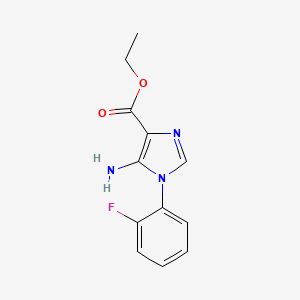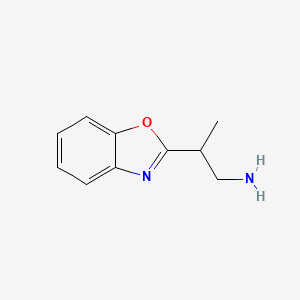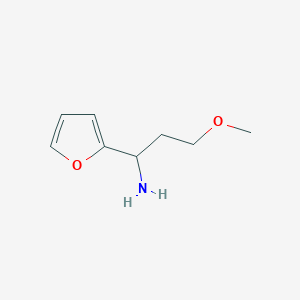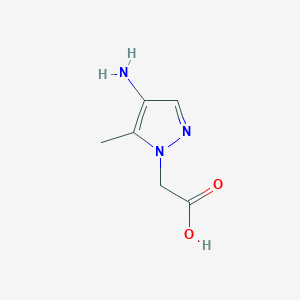![molecular formula C14H14N2O B1374072 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile CAS No. 1394042-68-2](/img/structure/B1374072.png)
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is characterized by the presence of an aminonaphthalene group linked to a butanenitrile moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile typically involves the reaction of 4-aminonaphthalene-1-ol with 4-bromobutanenitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminonaphthalene-1-ol is replaced by the butanenitrile group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
化学反应分析
Types of Reactions
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated or sulfonated derivatives of the aminonaphthalene moiety.
科学研究应用
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its amino and nitrile groups, potentially targeting enzymes or receptors. The naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
4-[(4-Aminophenyl)oxy]butanenitrile: Similar structure but with a phenyl group instead of a naphthalene group.
4-[(4-Nitronaphthalen-1-yl)oxy]butanenitrile: Similar structure but with a nitro group instead of an amino group.
Uniqueness
4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile is unique due to the presence of both an aminonaphthalene group and a butanenitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(4-aminonaphthalen-1-yl)oxybutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSOYSBIDXZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
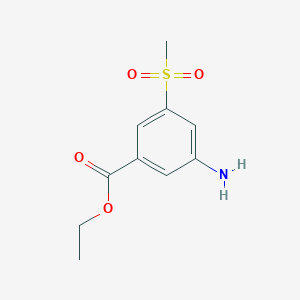
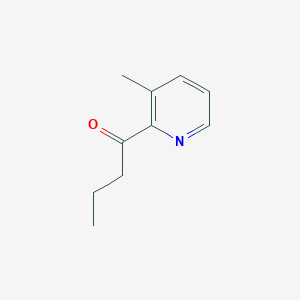
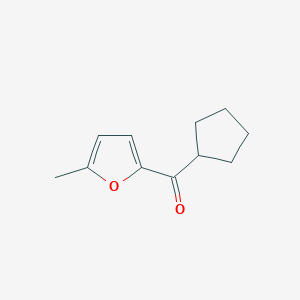
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)

